3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride
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Overview
Description
3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with a molecular formula of C14H21N2O3Cl. This compound is part of the pyridinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride
Uniqueness
3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexyloxy group, for instance, may enhance its solubility and interaction with lipid membranes, making it particularly useful in certain applications.
Properties
CAS No. |
110155-81-2 |
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Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
hexyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-2-3-4-5-9-19-13(17)11-16-8-6-7-12(10-16)14(15)18;/h6-8,10H,2-5,9,11H2,1H3,(H-,15,18);1H |
InChI Key |
MQGRJVJXAGVOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
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